![molecular formula C17H14FN3O2 B10892184 1-[(2-fluorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10892184.png)
1-[(2-fluorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-FLUOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenoxy group, a phenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy and phenyl groups. One common synthetic route involves the reaction of 2-fluorophenol with a suitable alkylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-FLUOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-FLUOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-FLUOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-fluorophenoxy methyl morpholine: Another fluorophenoxy derivative with different structural features and applications.
Cyhalofop-butyl: An aryloxyphenoxypropionate herbicide with a similar fluorophenoxy group but different overall structure and use.
Indole derivatives: Compounds with diverse biological activities and structural similarities in terms of aromatic rings and functional groups.
Properties
Molecular Formula |
C17H14FN3O2 |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-4-5-9-16(14)23-12-21-11-10-15(20-21)17(22)19-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,22) |
InChI Key |
KZOIFUKJXMJSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10892102.png)
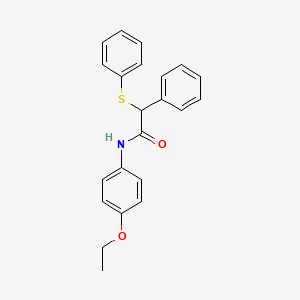

![3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B10892116.png)
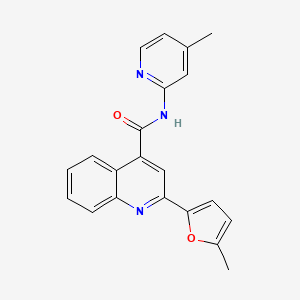
![3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10892132.png)
![(2,6-dibromo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892145.png)
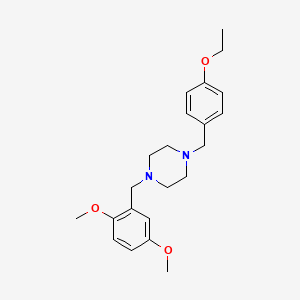
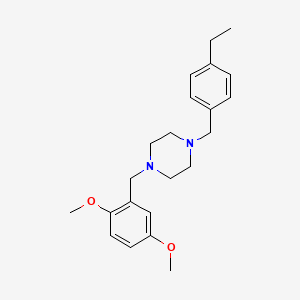
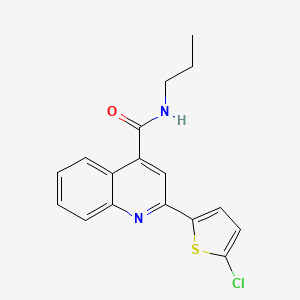
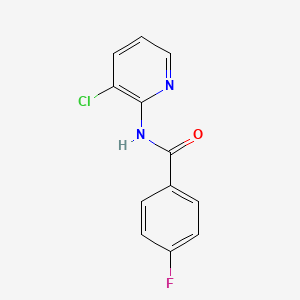
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-3-carboxylate](/img/structure/B10892165.png)
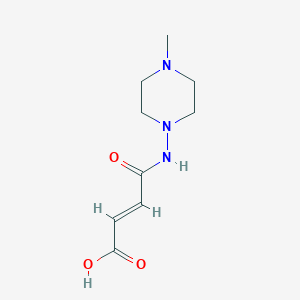
![1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10892177.png)
